molecular formula C7H13NO2 B1342978 Ethyl 3,3-dimethylaziridine-2-carboxylate CAS No. 84024-59-9

Ethyl 3,3-dimethylaziridine-2-carboxylate

Cat. No.: B1342978
CAS No.: 84024-59-9
M. Wt: 143.18 g/mol
InChI Key: FWOMVJBVDXIMDQ-UHFFFAOYSA-N
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Description

Ethyl 3,3-dimethylaziridine-2-carboxylate (EDAC) is a chemical compound with the molecular formula C7H13NO2 . It has been extensively studied due to its unique properties and potential.


Synthesis Analysis

Acyl derivatives of aziridine-2-carboxylic acid have been synthesized and tested as PDIA1 inhibitors . The high strain energy of the aziridine ring promotes its high reactivity towards nucleophiles . This reaction mainly proceeds with ring opening and generation of alkylated products .


Chemical Reactions Analysis

Aziridine-2-carboxylic acid derivatives, including EDAC, have been found to be weak to moderately active PDIA1 inhibitors . These compounds undergo nucleophilic ring-opening reactions, which occur irrespective of the pH and at a significantly higher reaction rate .


Physical And Chemical Properties Analysis

The molecular weight of EDAC is 143.18 g/mol. Detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data would require specific experimental measurements or database references.

Scientific Research Applications

Ethyl 3,3-dimethylaziridine-2-carboxylate has been studied for its potential applications in a variety of scientific fields, including biochemistry, physiology, and organic chemistry. In biochemistry, this compound has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In physiology, this compound has been studied as a potential inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. In organic chemistry, this compound has been studied as a potential intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biocides.

Mechanism of Action

The mechanism of action of Ethyl 3,3-dimethylaziridine-2-carboxylate is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, this compound is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. These biochemical and physiological effects are likely to be dose-dependent, and further research is needed to determine the exact effects of this compound on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 3,3-dimethylaziridine-2-carboxylate in lab experiments include its high yield and low cost. This compound can be synthesized through a variety of methods, including the reaction of ethyl bromoacetate with dimethylformamide (DMF) in the presence of sodium ethoxide, and it can be synthesized in high yields and with minimal side-products. Additionally, this compound is a relatively inexpensive compound, making it an attractive option for lab experiments.
The limitations of using this compound in lab experiments include its lack of solubility in water and its potential toxicity. This compound is not soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound is a potentially toxic compound and should be handled with care.

Future Directions

There are a number of potential future directions for the study of Ethyl 3,3-dimethylaziridine-2-carboxylate. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and biocides. Additionally, further research into the mechanism of action of this compound and its potential toxicity is needed. Finally, further research into the synthesis of this compound, including the development of new and more efficient methods, is also needed.

Synthesis Methods

Ethyl 3,3-dimethylaziridine-2-carboxylate can be synthesized through a variety of methods, including the reaction of ethyl bromoacetate with dimethylformamide (DMF) in the presence of sodium ethoxide. This reaction produces this compound in high yields and with minimal side-products. This compound can also be synthesized through the reaction of ethyl bromoacetate with dimethylformamide (DMF) in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces this compound in high yields and with minimal side-products. Additionally, this compound can be synthesized through the reaction of ethyl bromoacetate with dimethylformamide (DMF) in the presence of a catalyst, such as palladium or platinum. This reaction produces this compound in high yields and with minimal side-products.

Properties

IUPAC Name

ethyl 3,3-dimethylaziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-4-10-6(9)5-7(2,3)8-5/h5,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOMVJBVDXIMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618123
Record name Ethyl 3,3-dimethylaziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84024-59-9
Record name Ethyl 3,3-dimethylaziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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